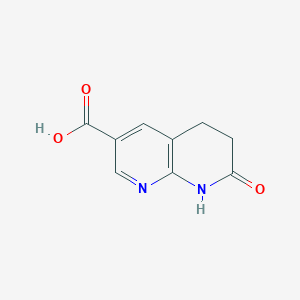

7-OXO-5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXYLIC ACID

説明

7-OXO-5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXYLIC ACID is a bicyclic heterocyclic compound featuring a partially hydrogenated naphthyridine core with a ketone group at position 7 and a carboxylic acid substituent at position 2. Its structure combines a fused pyridine ring system with a tetrahydronaphthyridine scaffold, which is critical for interactions with biological targets such as enzymes and receptors.

However, its therapeutic profile may differ from halogenated analogs that target oncogenic pathways like HGF/c-Met in cancer .

特性

IUPAC Name |

7-oxo-6,8-dihydro-5H-1,8-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-7-2-1-5-3-6(9(13)14)4-10-8(5)11-7/h3-4H,1-2H2,(H,13,14)(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFMXRRFOMGJJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2294972-81-7 | |

| Record name | 7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

The synthesis of 7-OXO-5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXYLIC ACID can be achieved through various synthetic routes. One common method involves the use of multicomponent reactions (MCRs), which efficiently generate complex molecular architectures. For instance, the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile in the presence of a catalyst can yield the desired naphthyridine derivative . Industrial production methods often involve metal-catalyzed synthesis and ring expansion reactions, which provide high yields and are more eco-friendly .

化学反応の分析

7-OXO-5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form more complex derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted naphthyridines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

7-OXO-5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXYLIC ACID has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: This compound has shown potential as an antimicrobial and anticancer agent.

Medicine: It is being investigated for its potential use in the treatment of bacterial infections and cancer.

作用機序

The mechanism of action of 7-OXO-5,6,7,8-TETRAHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase, which is essential for DNA replication and transcription . This inhibition leads to the disruption of bacterial cell processes, resulting in antibacterial effects. In cancer cells, it may interfere with cell division and induce apoptosis through various molecular pathways .

類似化合物との比較

Structural Analogues: Substituent Variations and Ring Systems

Table 1: Key Structural Differences Among Naphthyridine Derivatives

Key Observations :

- Halogenated Derivatives: The addition of chloro and fluoro groups (e.g., in compound 7 from ) enhances steric and electronic interactions with target proteins, improving potency in anticancer applications.

- Carboxylic Acid Position : Shifting the carboxylic acid from position 3 to 2 (as in 5,6,7,8-TETRAHYDRO-[1,8]NAPHTHYRIDINE-2-CARBOXYLIC ACID) alters hydrogen-bonding capacity, which may impact enzyme inhibition efficiency .

- Core Heterocycle vs. Naphthalene : Replacement of the naphthyridine ring with a naphthalene system () removes nitrogen atoms critical for binding to bacterial FabI, likely diminishing antibacterial activity .

Pharmacological Activity and Target Specificity

- Anticancer Activity: Halogenated analogs (e.g., compound 7) exhibit pronounced activity against breast and lung cancer cells by inhibiting HGF/c-Met signaling, a pathway less accessible to the non-halogenated parent compound due to reduced electrophilicity .

- Antibacterial Potential: The parent compound’s interaction with FabI suggests a role in disrupting bacterial lipid biosynthesis, a mechanism distinct from the anticancer focus of its halogenated counterparts .

- Solubility and Bioavailability : Methoxycarbonyl or fluorophenyl substituents (e.g., in derivatives) may improve lipophilicity and membrane permeability compared to the parent compound’s polar carboxylic acid group .

生物活性

7-OXO-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid (CAS Number: 215523-34-5) is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. The compound's structural characteristics and its derivatives are also discussed to elucidate their biological significance.

Chemical Structure and Properties

Molecular Formula: C₉H₇N₂O₃

Molecular Weight: 175.16 g/mol

Density: 1.4 g/cm³

Boiling Point: 366.8 °C

The compound features a naphthyridine core, which is known for its ability to interact with various biological targets. The presence of the carboxylic acid group enhances its solubility and reactivity.

1. Anticancer Activity

Research has indicated that naphthyridine derivatives exhibit significant anticancer properties. A study demonstrated that derivatives of 7-OXO-5,6,7,8-tetrahydro-1,8-naphthyridine showed cytotoxic effects against various cancer cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| H1299 (Lung Cancer) | 10.47 |

| A549 (Lung Cancer) | 15.03 |

| HeLa (Cervical) | 12.30 |

| CEM-SS (Leukemia) | 11.50 |

These compounds were found to induce apoptosis through mechanisms involving the activation of caspases and modulation of cell cycle regulators such as p21 and Cyclin D1 .

2. Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects using the RAW 264.7 murine macrophage cell line. It demonstrated a strong inhibitory effect on lipopolysaccharide (LPS)-induced nitric oxide production, with an IC₅₀ range from 7.73 to 15.09 µM . This suggests potential applications in treating inflammatory diseases.

3. Antimicrobial Activity

Naphthyridine derivatives have shown promising antimicrobial activity against various pathogens. For instance, certain derivatives inhibited the growth of Fusarium graminearum and Bacillus cereus, with minimal inhibitory concentrations (MIC) recorded at levels as low as 15.62 µg/mL . This highlights their potential use in treating infections caused by resistant strains.

The biological activity of 7-OXO-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid is largely attributed to its ability to intercalate into DNA and modulate signaling pathways involved in cell proliferation and survival. The compound has been shown to affect the PI3K/AKT pathway and downregulate matrix metalloproteinases (MMPs), which are critical in cancer metastasis .

Case Studies

A notable case study involved the use of naphthyridine derivatives in a xenograft model of human hepatocellular carcinoma (HCC). The treatment resulted in significant tumor regression and was associated with decreased expression levels of oncogenes such as SOX9 and Ki67 . This underscores the therapeutic potential of these compounds in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。